1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound features a quinoline core structure with a benzyl group at position 1, a fluorine atom at position 6, and a carboxylic acid group at position 3.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase , a type II topoisomerase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoiling to the DNA helix, which is necessary for the replication machinery to function .
Mode of Action
This compound interacts with its target by binding to the bacterial DNA-gyrase . This binding inhibits the enzyme’s activity, preventing it from introducing the necessary supercoiling into the bacterial DNA . As a result, the DNA replication process is disrupted, leading to the cessation of bacterial growth and eventually, bacterial death .
Biochemical Pathways
The inhibition of bacterial DNA-gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from replicating their DNA, which is a crucial step in bacterial reproduction . The downstream effect of this disruption is the prevention of bacterial proliferation, leading to the control of bacterial infections .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops bacterial proliferation, leading to the control of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, often derived from aniline derivatives.
Fluorination: Introduction of the fluorine atom at position 6 is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Benzylation: The benzyl group is introduced at position 1 through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group at position 3 is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring using reagents like halogens, alkylating agents, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, alkylated, and nitrated quinoline derivatives.
Scientific Research Applications
1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a similar core structure but lacking the fluorine and benzyl groups.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline ring.
Moxifloxacin: Another fluoroquinolone with enhanced activity against a broader range of bacterial pathogens.
Uniqueness: 1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its benzyl group and fluorine atom may enhance its binding affinity to bacterial enzymes and improve its antibacterial efficacy.
Properties
IUPAC Name |
1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-12-6-7-15-13(8-12)16(20)14(17(21)22)10-19(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTRQAGYEPRIHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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